molecular formula C22H16Cl2N2OS B10890358 N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10890358
M. Wt: 427.3 g/mol
InChI Key: CDSAITVZCSLLTR-UHFFFAOYSA-N
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Description

N~4~-(3-CHLOROPHENETHYL)-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-CHLOROPHENETHYL)-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Thienyl Group: This step might involve a cross-coupling reaction such as Suzuki or Stille coupling to attach the thienyl group to the quinoline core.

    Attachment of the Chlorophenethyl Group: This can be done through a nucleophilic substitution reaction where the chlorophenethyl group is introduced to the quinoline derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3-CHLOROPHENETHYL)-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups to the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N4-(3-CHLOROPHENETHYL)-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The compound might inhibit specific enzymes or interfere with cellular processes, leading to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known quinoline derivative used as an antimalarial drug.

    Quinolinecarboxamide Derivatives: Other derivatives with similar structures but different substituents.

Uniqueness

N~4~-(3-CHLOROPHENETHYL)-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which might confer distinct biological activities compared to other quinoline derivatives.

Properties

Molecular Formula

C22H16Cl2N2OS

Molecular Weight

427.3 g/mol

IUPAC Name

N-[2-(3-chlorophenyl)ethyl]-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16Cl2N2OS/c23-15-5-3-4-14(12-15)10-11-25-22(27)17-13-19(20-8-9-21(24)28-20)26-18-7-2-1-6-16(17)18/h1-9,12-13H,10-11H2,(H,25,27)

InChI Key

CDSAITVZCSLLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)NCCC4=CC(=CC=C4)Cl

Origin of Product

United States

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